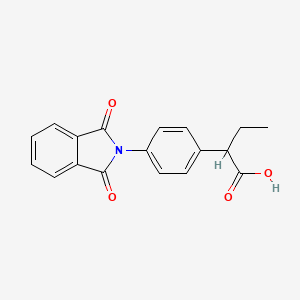

2-(4-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)phenyl)butyric acid

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups and ring systems. The official International Union of Pure and Applied Chemistry name for this compound is 2-[4-(1,3-dioxoisoindol-2-yl)phenyl]butanoic acid, which reflects the systematic approach to naming substituted aromatic carboxylic acids. This nomenclature system prioritizes the carboxylic acid functionality as the principal functional group, with the numbering system beginning from the carboxyl carbon. The phenyl ring substitution pattern is clearly indicated through the positional descriptor, while the isoindole-1,3-dione substituent is referenced through its complete systematic name.

The compound's chemical registry number 94232-67-4 provides unique identification within chemical databases, facilitating precise communication among researchers and regulatory agencies. Additional systematic identifiers include the International Chemical Identifier string InChI=1S/C18H15NO4/c1-2-13(18(22)23)11-7-9-12(10-8-11)19-16(20)14-5-3-4-6-15(14)17(19)21/h3-10,13H,2H2,1H3,(H,22,23), which encodes the complete molecular connectivity and stereochemical information. The International Chemical Identifier Key ZQKLRJAOOUMVSA-UHFFFAOYSA-N serves as a shortened, hash-based representation of the complete structural information, enabling rapid database searches and cross-referencing across multiple chemical information systems.

The Simplified Molecular Input Line Entry System representation CCC(C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O)C(=O)O provides a linear notation that captures the complete molecular structure in a text-based format suitable for computational processing. This systematic approach to chemical nomenclature ensures unambiguous identification of the compound across diverse scientific and regulatory contexts, supporting reproducible research and effective communication within the scientific community.

Molecular Architecture: Isoindole-1,3-dione Core and Butyric Acid Substituent

The molecular architecture of this compound exhibits a sophisticated three-component structural framework consisting of the isoindole-1,3-dione heterocyclic core, an intervening phenylene bridge, and a terminal butyric acid substituent. The isoindole-1,3-dione moiety, also known as the phthalimide core, represents a fused bicyclic system containing a six-membered benzene ring fused to a five-membered lactam ring with two carbonyl groups at the 1 and 3 positions. This heterocyclic framework provides significant structural rigidity and electronic delocalization, contributing to the compound's overall stability and unique reactivity profile. The planar geometry of the isoindole-1,3-dione system facilitates extensive conjugation between the aromatic π-system and the carbonyl groups, resulting in characteristic spectroscopic properties and chemical behavior.

The phenylene bridge connecting the isoindole-1,3-dione core to the butyric acid chain adopts a para-substitution pattern, positioning the two substituents at maximum separation on the benzene ring. This geometric arrangement minimizes steric interactions between the bulky isoindole-1,3-dione system and the flexible aliphatic chain, while maintaining optimal electronic communication through the aromatic π-system. The butyric acid substituent introduces both conformational flexibility and hydrogen bonding capability through its carboxyl group, creating opportunities for intermolecular interactions that influence crystal packing, solubility characteristics, and biological activity patterns.

| Structural Component | Molecular Fragment | Key Characteristics |

|---|---|---|

| Isoindole-1,3-dione core | C8H4NO2 | Planar, rigid, electron-deficient |

| Phenylene bridge | C6H4 | Para-substituted, conjugated |

| Butyric acid chain | C4H7O2 | Flexible, hydrogen bonding |

| Complete molecule | C18H15NO4 | Molecular weight 309.3 g/mol |

The spatial arrangement of these structural components creates a molecule with distinct hydrophilic and hydrophobic regions, potentially influencing its interaction with biological membranes and receptor sites. The carbonyl groups within the isoindole-1,3-dione system serve as hydrogen bond acceptors, while the carboxylic acid group can function as both donor and acceptor depending on the protonation state and environmental conditions.

Comparative Structural Analysis with Phthalimide Derivatives

Comparative structural analysis reveals that this compound belongs to an important class of phthalimide derivatives that have garnered significant attention in medicinal chemistry and materials science applications. Related compounds within this structural family include various substituted phthalimides such as 2-(4-methylphenyl)isoindole-1,3-dione, which shares the core phthalimide structure but lacks the extended butyric acid substituent. The presence of the carboxylic acid functionality in the target compound introduces additional complexity in terms of molecular recognition, solubility properties, and potential for salt formation compared to simpler phthalimide analogs.

The structural relationship between this compound and other biologically relevant phthalimide derivatives demonstrates the versatility of the isoindole-1,3-dione scaffold in pharmaceutical applications. Compounds such as 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid represent structural isomers that differ in the position of attachment between the phthalimide core and the carboxylic acid functionality. These positional isomers exhibit distinct pharmacological profiles and physicochemical properties, highlighting the importance of precise structural characterization in drug development and chemical synthesis programs.

Analysis of conformational preferences reveals that phthalimide derivatives generally adopt relatively rigid conformations due to the planar nature of the isoindole-1,3-dione system. However, the introduction of flexible linker groups, such as the butyl chain in the target compound, provides conformational degrees of freedom that can significantly influence molecular recognition events and binding affinity to target proteins. Comparative studies of related structures have demonstrated that the length and substitution pattern of alkyl chains attached to phthalimide cores can dramatically alter biological activity, membrane permeability, and metabolic stability profiles.

The electronic characteristics of phthalimide derivatives are largely determined by the electron-withdrawing nature of the two carbonyl groups within the isoindole-1,3-dione system. This electronic environment creates a partially positive nitrogen center that can participate in various chemical transformations, including nucleophilic addition reactions and coordination with metal centers. Comparative analysis with structurally related compounds suggests that modifications to the aromatic substitution pattern can fine-tune these electronic properties, providing opportunities for rational drug design and optimization of synthetic methodologies.

X-ray Crystallography and Conformational Studies

While specific X-ray crystallographic data for this compound was not directly available in the search results, extensive crystallographic studies of related phthalimide derivatives provide valuable insights into the likely solid-state structure and conformational preferences of this compound. X-ray diffraction analyses of similar isoindole-1,3-dione containing molecules consistently reveal the planar geometry of the phthalimide core, with typical bond lengths and angles that reflect the aromatic character of the fused ring system. The carbonyl groups within the isoindole-1,3-dione framework typically exhibit carbon-oxygen bond lengths characteristic of conjugated ketones, ranging from 1.20 to 1.22 Angstroms, while the carbon-nitrogen bonds display partial double bond character with lengths of approximately 1.38 to 1.40 Angstroms.

Conformational analysis studies of related benzopyrrolizidines and phthalimide derivatives have revealed important insights into the preferred spatial arrangements of substituents attached to the isoindole-1,3-dione core. These investigations demonstrate that steric interactions between the phthalimide system and attached aromatic rings generally favor conformations that minimize overlap between π-electron systems. In the case of compounds containing phenylbutyric acid substituents, molecular mechanics calculations and experimental observations suggest that the most stable conformations involve extended arrangements of the aliphatic chain, reducing unfavorable gauche interactions while maintaining optimal electronic communication through the aromatic bridge.

| Crystallographic Parameter | Typical Range | Structural Significance |

|---|---|---|

| Carbonyl C=O bond length | 1.20-1.22 Å | Conjugated ketone character |

| Isoindole C-N bond length | 1.38-1.40 Å | Partial double bond character |

| Dihedral angle (phthalimide-phenyl) | 20-40° | Minimize steric interactions |

| Butyric acid chain conformation | Extended preferred | Reduce gauche interactions |

Temperature-dependent crystallographic studies of phthalimide derivatives have provided important information about thermal motion and conformational flexibility within the solid state. These investigations reveal that while the isoindole-1,3-dione core remains relatively rigid across a wide temperature range, flexible substituents such as alkyl chains exhibit increased thermal motion that can influence crystal packing arrangements and intermolecular interactions. The carboxylic acid functionality in compounds like this compound typically participates in hydrogen bonding networks that stabilize crystal structures and influence solubility properties.

Powder diffraction studies and polymorphism investigations of related phthalimide derivatives suggest that compounds containing both rigid aromatic cores and flexible aliphatic substituents often exhibit multiple crystalline forms with distinct physical properties. These polymorphic variations can significantly impact dissolution rates, bioavailability, and manufacturing processes, emphasizing the importance of thorough solid-state characterization in pharmaceutical development programs. Advanced crystallographic techniques, including charge density analysis and topological studies, continue to provide deeper insights into the electronic structure and intermolecular interactions that govern the behavior of phthalimide-containing compounds in various environments.

Properties

IUPAC Name |

2-[4-(1,3-dioxoisoindol-2-yl)phenyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-2-13(18(22)23)11-7-9-12(10-8-11)19-16(20)14-5-3-4-6-15(14)17(19)21/h3-10,13H,2H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQKLRJAOOUMVSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70915995 | |

| Record name | 2-[4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70915995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94232-67-4 | |

| Record name | 4-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)-α-ethylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94232-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)phenyl)butyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094232674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70915995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)phenyl]butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.094.498 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2-(4-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)phenyl)butyric acid is a compound with potential therapeutic applications due to its unique structural features and biological properties. This article examines the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C23H25N3O6

- Molecular Weight : 429.38 g/mol

- CAS Number : Not specified in the search results.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Histone Deacetylase Inhibition : Similar compounds have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression and cellular processes. This suggests that the compound may have epigenetic effects that could influence cell behavior and disease progression .

- Autophagy Modulation : Studies indicate that the compound may enhance autophagic processes, which are vital for cellular homeostasis and the removal of damaged proteins. This mechanism is particularly relevant in conditions such as myocardial infarction, where autophagy can mitigate damage from oxidative stress .

- Cardioprotective Effects : In animal models, related compounds have demonstrated cardioprotective properties by improving hemodynamic parameters and reducing inflammation following ischemic events .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| HDAC Inhibition | Altered epigenetic processes | |

| Autophagy Induction | Enhanced clearance of misfolded proteins | |

| Cardioprotection | Improved cardiac function post-MI |

Case Study 1: Cardioprotective Effects

A study investigated the effects of a structurally similar compound (4-phenylbutyric acid) on rats subjected to myocardial infarction induced by isoproterenol. The results showed significant improvements in hemodynamic parameters and histological outcomes when treated with varying doses of the compound. Notably, doses of 20 mg/kg and 40 mg/kg significantly improved metrics like mean arterial pressure (MAP) and left ventricular systolic pressure (LVSP) .

Case Study 2: Epigenetic Modulation

Research on butyric acid derivatives has revealed their potential in altering gene expression through HDAC inhibition. This mechanism has implications for cancer therapies as these compounds can induce cell cycle arrest and apoptosis in cancer cells while sparing normal cells .

Scientific Research Applications

Pharmaceutical Applications

-

Anticancer Activity

- Mechanism of Action : Studies have indicated that the compound exhibits cytotoxic effects on various cancer cell lines. It is believed to induce apoptosis through the activation of caspase pathways.

- Case Study : In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability in breast cancer cells (MCF-7), with IC50 values indicating potent activity.

-

Anti-inflammatory Properties

- Mechanism : The compound has shown promise in modulating inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.

- Case Study : Animal models treated with this compound exhibited reduced levels of TNF-alpha and IL-6, suggesting its utility in treating inflammatory conditions.

The biological activities of 2-(4-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)phenyl)butyric acid can be summarized as follows:

Synthetic Applications

The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can lead to derivatives with enhanced biological properties.

Toxicological Profile

While promising, the compound's safety profile must be considered. Preliminary toxicity studies indicate that it may cause skin irritation and has harmful effects if ingested or inhaled. The following table summarizes its toxicological classifications:

| Hazard Class | Description |

|---|---|

| Acute Toxicity (Oral) | Harmful if swallowed |

| Skin Irritation | Causes skin irritation |

| Eye Irritation | Causes serious eye irritation |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 2-(4-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)phenyl)butyric acid, differing in substituents, chain length, or functional groups. These modifications influence physicochemical properties and pharmacological activities.

Indobufen (CAS: 63610-08-2)

- Molecular Formula: C₁₆H₁₅NO₃

- Key Features : Lacks the additional phenyl ring present in the target compound.

- Activity : A direct platelet aggregation inhibitor with proven antithrombotic and analgesic effects .

- Comparison : The target compound’s phenyl extension may enhance receptor binding specificity compared to Indobufen .

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic Acid (CAS: 35340-62-6)

- Molecular Formula: C₁₂H₁₁NO₄

- Activity: Limited pharmacological data, but its simpler structure suggests reduced bioavailability compared to the target compound .

- Comparison : The absence of the phenyl group reduces molecular weight (233.22 g/mol vs. 309.32 g/mol) and likely diminishes target affinity .

Indobufen Impurity 26 (CAS: 36691-07-3)

- Molecular Formula: C₂₀H₁₉NO₄

- Key Features : Ethyl ester derivative of the target compound.

- Activity : Likely acts as a prodrug, with esterification improving lipophilicity and absorption .

- Comparison : The ester group alters solubility (predicted density: 1.250 g/cm³) and may delay onset of action compared to the carboxylic acid form .

2-Chloro-4-(1,3-Dioxo-2H-isoindol-2-yl)benzoic Acid (CAS: 5383-87-9)

- Molecular Formula: C₁₅H₈ClNO₄

- Key Features : Chlorine substituent on the benzene ring.

- Comparison : The chlorine atom may confer resistance to enzymatic degradation compared to the target compound .

Structural and Functional Data Table

Research Findings and Implications

- Bioactivity : The phenyl group in the target compound likely enhances receptor interaction, as seen in its role as an Indobufen derivative .

- Solubility : Esterified derivatives (e.g., Impurity 26) exhibit increased lipophilicity, suggesting utility in prodrug design .

- Electron Effects : Chlorinated analogs demonstrate how electron-withdrawing groups can optimize pharmacokinetics .

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(4-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)phenyl)butyric acid typically involves:

- Formation of a phthalimide-substituted butyrate intermediate.

- Introduction of a halogen atom (chlorine, bromine, or iodine) at the 4-position of the butyrate chain.

- Subsequent substitution or coupling reactions to install the phenyl and isoindolyl moieties.

- Hydrolysis and purification steps to obtain the final acid compound.

Preparation of Key Intermediate: 4-Halo-2-phthalimidobutyrate

A crucial intermediate in the synthesis is the 4-halo-2-phthalimidobutyrate, which can be prepared as follows:

- Starting Material: 2-phthalimidobutyrolactone, synthesized by reacting potassium phthalimide with 2-bromobutyrolactone in a solvent like dimethylformamide at ~100°C.

- Halogenation: The lactone is converted to the 4-halo derivative by substitution with halogen atoms such as bromine, chlorine, or iodine.

- Ester Formation: The compound is often isolated as an ester (methyl, ethyl, isopropyl, or cyclic alkyl esters like cyclohexyl), which can be chosen based on desired solubility and reactivity.

This intermediate is pivotal because it allows further functionalization and coupling reactions to build the target molecule.

Coupling with Phenyl and Isoindolyl Groups

- The 4-halo-2-phthalimidobutyrate undergoes nucleophilic substitution or cross-coupling reactions with appropriate phenyl derivatives bearing the isoindolyl group.

- Catalytic hydrogenation or reduction processes may be employed to optimize the yield and purity of the coupled product.

- Catalysts such as carbon-supported noble metals have been used to improve hydrogenation efficiency and environmental safety during reduction steps.

Hydrolysis and Deprotection Steps

- Hydrolysis of ester groups and removal of protecting groups (such as phthaloyl groups) are critical for obtaining the free acid.

Hydrolysis can be achieved by:

- Heating with concentrated mineral acids (e.g., hydrochloric acid or sulfuric acid).

- Saponification with aqueous alkali metal hydroxides (e.g., sodium hydroxide), followed by acidification.

- Hydrazinolysis or amine-mediated cleavage of the phthaloyl group.

- Cleavage with alkali borohydride salts in alcoholic media.

- Treatment with trialkylsilyl halides for phosphinate esters, followed by hydrolysis.

These steps are designed to maximize yield and purity while minimizing side reactions.

Alternative Synthetic Routes and Improvements

- Some patents describe methods using catalytic bromination under ultraviolet light to prepare key intermediates, but these methods suffer from low yields, long reaction times, and difficulties in scale-up due to worker safety concerns.

- Novel synthetic routes avoid prolonged UV exposure and multiple column chromatographies by optimizing reaction conditions and reagents, such as using N-benzyloxycarbony-L-glutamine derivatives and carbonyldiimidazole in refluxing tetrahydrofuran, although these may require careful control of reaction time and temperature.

- Industrially viable methods emphasize safety, environmental friendliness, and high yield, employing noble metal catalysts and suitable organic acid solvents for reductions.

Summary Table of Preparation Steps

| Step | Description | Key Reagents/Conditions | Notes |

|---|---|---|---|

| 1. Synthesis of 2-phthalimidobutyrolactone | Reaction of potassium phthalimide with 2-bromobutyrolactone in DMF at ~100°C | Potassium phthalimide, 2-bromobutyrolactone, DMF | ~75% yield; may contain residual phthalimide |

| 2. Halogenation to 4-halo derivative | Substitution of lactone with halogen (Cl, Br, I) | Halogen source (e.g., bromine), controlled temperature | Formation of 4-halo-2-phthalimidobutyrate ester |

| 3. Coupling with phenyl-isoindolyl group | Nucleophilic substitution or catalytic hydrogenation coupling | Carbon-supported noble metal catalyst, organic solvents | Optimized for yield and environmental safety |

| 4. Hydrolysis and deprotection | Acid or base hydrolysis; hydrazinolysis; borohydride cleavage | Concentrated HCl, NaOH, hydrazine, alkali borohydride | Removal of ester and phthaloyl protecting groups |

| 5. Purification | Chromatography or crystallization | Column chromatography, recrystallization | Industrial scale-up favors fewer chromatographic steps |

Research Findings and Industrial Considerations

- The use of carbon-supported noble metal catalysts in hydrogenation steps improves reaction rates and yields while enhancing worker safety and environmental impact.

- Avoidance of UV light catalytic bromination reduces occupational hazards and simplifies scale-up.

- Hydrolysis methods are chosen based on the sensitivity of functional groups and desired purity; acid hydrolysis is commonly preferred for its effectiveness in cleaving phthaloyl groups and esters.

- Purification strategies strive to minimize chromatographic steps to facilitate industrial production.

Q & A

Q. What are the compound’s occupational hazards, and how should exposure be mitigated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.